bicyclo[2.1.1]hexane-1-carbaldehyde
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Overview
Description
Bicyclo[2.1.1]hexane-1-carbaldehyde: is a bicyclic organic compound characterized by its unique structure, which includes a six-membered ring with two fused three-membered rings
Synthetic Routes and Reaction Conditions:
Catalytic Alkene Insertion: One approach involves the catalytic insertion of alkenes into a suitable precursor to form the bicyclo[2.1.1]hexane framework. This method often employs transition metal catalysts and requires specific reaction conditions to achieve the desired product.
Lewis Acid-Catalyzed Cycloaddition: Another method involves the formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis. This reaction is notable for its wide functional group tolerance and efficiency in constructing the bicyclo[2.1.1]hexane structure.
Photochemical Reactions: Photochemical methods can also be employed to access bicyclo[2.1.1]hexane structures through [2+2] cycloaddition reactions. These reactions often require specific wavelengths of light and controlled reaction environments.
Industrial Production Methods: The industrial production of this compound typically involves scaling up the aforementioned synthetic routes. Large-scale reactions require careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic framework are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction: Primary alcohols, aldehydes, and other reduced forms.
Substitution: Substituted bicyclo[2.1.1]hexanes with different functional groups.
Scientific Research Applications
Chemistry: Bicyclo[2.1.1]hexane-1-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: It can serve as a precursor for the synthesis of drugs that target various biological pathways. Industry: The compound's unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which bicyclo[2.1.1]hexane-1-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Another bicyclic hydrocarbon with potential bioisosteric properties.
Bicyclo[2.2.1]heptane: A related compound with a different ring structure.
Uniqueness: Bicyclo[2.1.1]hexane-1-carbaldehyde is unique due to its specific ring structure, which provides distinct chemical properties compared to other bicyclic compounds. Its ability to serve as a bioisostere for ortho- and meta-substituted benzenes makes it particularly valuable in medicinal chemistry.
Properties
CAS No. |
2731008-08-3 |
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Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
bicyclo[2.1.1]hexane-1-carbaldehyde |
InChI |
InChI=1S/C7H10O/c8-5-7-2-1-6(3-7)4-7/h5-6H,1-4H2 |
InChI Key |
BFNCOQPLXRBAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2)C=O |
Purity |
95 |
Origin of Product |
United States |
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